2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine
Description
Properties
IUPAC Name |
2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4/c6-1-3(9)2(7)5(12-10)11-4(1)8/h10H2,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAPOUMJOQASRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)NN)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372227 | |
| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105252-94-6 | |
| Record name | 4-Pyridinamine, 2,3,5-trifluoro-6-hydrazinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Halogenated Pyridine Precursors
The synthesis of 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine typically originates from polyhalogenated pyridine derivatives. Patent CN106588758B demonstrates that 2,3,6-trichloropyridine serves as a versatile precursor, undergoing sequential hydrogenolysis and hydrazination. In Example 2, hydrogenation of 2,3,6-trichloropyridine with a Pt/C-Pd/C (10:1) catalyst system achieved 85% yield of 2,3-dichloropyridine, highlighting the importance of catalyst composition. For fluorinated analogs, analogous pathways using 2,3,5-trichloro-6-fluoropyridine have been theorized, though direct fluorination remains less documented in available literature.
Halogen-Hydrazine Substitution Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The hydrazination step involves SNAr at the 6-position of the pyridine ring. As detailed in Example 1 of CN106588758B, reacting 2,3-dichloropyridine with 80% hydrazine hydrate in N,N-dimethylpropanolamine at 130°C under nitrogen yielded 3-chloro-2-hydrazinopyridine with 95% purity. Extending this to trifluorinated systems requires addressing the decreased reactivity of fluorine compared to chlorine. Kinetic studies suggest that activating groups (e.g., -NH2 at position 4) may facilitate SNAr by increasing ring electron density.
Table 1: Solvent Effects on Hydrazination Efficiency
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| N,N-dimethylpropanolamine | 130 | 10 | 95 | 99.7 |
| N,N-dimethylformamide | 130 | 10 | 90 | 99.2 |
| n-Butanol | 100 | 10 | 78 | 97.4 |
Data adapted from CN106588758B, Comparative Example 1.
Catalytic Hydrogenation for Halogen Removal
Bimetallic Catalyst Systems
The hydrogenolysis of trichloropyridine precursors benefits significantly from mixed-metal catalysts. As shown in Example 2, a Pt/C-Pd/C (10:1) mixture achieved 85% yield in dichloropyridine synthesis, outperforming single-metal systems (65% yield with Pt/C alone). For fluorinated analogs, preliminary data suggest that nickel-based catalysts may better tolerate fluorine’s electronegativity, though this remains experimentally unverified in the reviewed literature.
Alkali Modulators in Hydrogenation
Controlling pH during hydrogenation proves critical. The patent employs a composite alkali system (pyridine + NaOH) to maintain pH 6–9, preventing catalyst poisoning via acid accumulation. In trifluoro systems, where HF byproduct formation is likely, this approach may require additional buffering agents like calcium carbonate to sequester fluoride ions.
Functional Group Compatibility and Protection
Amination at Position 4
Purification and Analytical Validation
Crystallization Optimization
Post-reaction crystallization in N,N-dimethylpropanolamine (Example 1) achieved 99.7% purity, attributed to the solvent’s high polarity and temperature-dependent solubility. For the target compound, mixed-solvent systems (e.g., ethanol/water) may enhance crystal lattice formation, particularly given the compound’s predicted hydrophilicity from its amine and hydrazine groups.
Chromatographic Analysis
Liquid chromatography (LC) methods from the patent used C18 columns with acetonitrile/water mobile phases. For this compound, ion-pairing agents like heptafluorobutyric acid could improve peak resolution due to the compound’s multiple protonatable sites.
Scalability and Industrial Considerations
Solvent Recovery
The patent emphasizes solvent recycling via distillation, crucial for cost-effective large-scale production. N,N-dimethylpropanolamine’s high boiling point (165°C) allows efficient recovery (>90% in Example 1 ), though fluorinated byproducts may necessitate additional purification steps.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating more complex organic molecules. For instance, it can react with electrophiles to form various derivatives, which are essential in the development of new materials and pharmaceuticals.
Reactivity Patterns
The presence of the trifluoromethyl group enhances the compound's reactivity due to its electron-withdrawing nature. This property allows for selective reactions that can lead to the formation of diverse chemical entities.
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with electrophiles to form derivatives | Various substituted pyridines |
| Coupling Reactions | Participates in reactions like Suzuki coupling | Biaryl compounds |
| Oxidation/Reduction | Can be oxidized or reduced under specific conditions | Modified hydrazines |
Biological Applications
Potential Therapeutic Uses
Research indicates that derivatives of 2,3,5-trifluoro-6-hydrazinylpyridin-4-amine may exhibit significant biological activities. For example, studies have shown that similar compounds can inhibit specific enzymes implicated in disease processes, suggesting potential applications as therapeutic agents.
Antimicrobial and Anticancer Properties
Investigations into related trifluoromethylpyridine compounds reveal antimicrobial and anticancer properties. The hydrazine moiety can interact with biological targets, enhancing the compound's potential as a drug candidate.
Environmental Applications
Heavy Metal Detection and Removal
The compound has been utilized in developing sensing probes for heavy metals such as Zn(II) and Cd(II). For instance, a dicyanisophorone-based probe incorporating hydrazinylpyridine was developed for dual sensing capabilities through near-infrared fluorescence.
Water Treatment Technologies
Utilizing Schiff base functionalized materials derived from 2-hydrazinopyridine has shown promise in enhancing metal removal from aqueous solutions. This application is crucial for environmental remediation efforts.
Case Study 1: Synthesis and Reactivity
A study focused on synthesizing derivatives from this compound demonstrated its utility in creating various substituted pyridines through nucleophilic substitution reactions. The research highlighted the efficiency of these reactions under mild conditions, paving the way for further exploration of its synthetic capabilities.
Research conducted on related compounds revealed significant inhibition of cancer cell lines when treated with trifluoromethylpyridine derivatives. These findings suggest that this compound could be investigated further for its anticancer potential.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine with analogous pyridine/pyrimidine derivatives, focusing on substituents and functional groups:
Key Differentiators
Fluorination Pattern: The target compound’s triple fluorination (positions 2,3,5) enhances electronegativity and metabolic stability compared to mono-fluorinated analogs like 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine .
Hydrazinyl Reactivity :
- The hydrazinyl group enables unique reactivity, such as forming hydrazones or coordinating with metal ions, which is absent in analogs like 6-(2-Fluoropyridin-4-Yl)pyrido[3,2-D]pyrimidin-4-Amine (which has a simpler amine group) .
Heterocycle Complexity: Compounds like thieno-pyrimidines and pyrazolo-pyridines (e.g., ) feature fused ring systems, offering enhanced binding affinity in biological targets but reduced synthetic accessibility compared to the simpler pyridine scaffold.
Biological Activity
2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine is a fluorinated heterocyclic compound with notable biological activities, particularly in medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with three fluorine atoms and a hydrazinyl group, enhances its potential as a pharmaceutical agent. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
- Molecular Formula : C5H5F3N4
- Molecular Weight : 178.12 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms in the compound increases its lipophilicity and chemical stability, which may enhance its interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluating similar hydrazinyl compounds demonstrated that many derivatives showed potent activity against cancer cell lines such as H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). Notably, compounds with similar structures to this compound have shown IC50 values in the low micromolar range, suggesting strong anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | H460 | TBD |
| Compound 5j | H460 | 0.05 |
| Compound 5c | H460 | 0.07 |
The hydrazinyl group in the compound is believed to facilitate covalent interactions with target proteins involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound is also being studied for its antimicrobial properties. Preliminary evaluations suggest that it may inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial protein synthesis or integrity through covalent bonding with nucleophilic sites on essential enzymes.
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for cell proliferation or microbial survival.
- Stability Enhancement : The trifluoromethyl groups contribute to the stability and reactivity of the molecule, allowing it to maintain activity under physiological conditions.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2,3,5-trifluoropyridine with hydrazine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity:
- Direct Reaction : Combining 2,3,5-trifluoropyridine with hydrazine in a solvent like ethanol.
- Automated Synthesis : Utilizing automated reactors for larger-scale production.
- Substitution Reactions : Exploring substitution reactions to modify functional groups for enhanced biological activity.
Case Studies
Recent studies have highlighted the potential applications of pyridine derivatives in drug design:
- A study on pyridine-based compounds indicated their efficacy as cysteine protease inhibitors, which are crucial targets for various diseases including viral infections .
- Another investigation into hydrazine derivatives found that modifications could significantly enhance anticancer properties while reducing cytotoxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,3,5-Trifluoro-6-hydrazinylpyridin-4-amine, considering yield and purity?
- Methodological Answer : Begin with halogenated pyridine precursors (e.g., pentafluoropyridine) and employ nucleophilic substitution with hydrazine under controlled conditions (50–80°C, inert atmosphere). Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) . For scale-up, optimize solvent choice (e.g., DMF or THF) and stoichiometric ratios to minimize byproducts like dehalogenated intermediates .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and hydrazine incorporation .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in dichloromethane/hexane .
- Elemental Analysis : Validate empirical formula accuracy (C, H, N, F content) .
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks; analyze degradation via HPLC.
- pH Stability : Dissolve in buffered solutions (pH 3–9) and monitor hydrazine group hydrolysis using UV-Vis spectroscopy.
- Light Sensitivity : Expose to UV/visible light and track decomposition products via LC-MS .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Prioritize:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., fluorescence-based assays) due to the hydrazine group’s metal-chelating potential.
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to predict reactive sites based on electron density maps and frontier molecular orbitals.
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on hydrazine) to steer electrophilic substitutions.
- Metal Catalysis : Employ Pd-catalyzed C–H activation for selective fluorination or cross-coupling at less-reactive positions .
Q. What mechanistic insights explain contradictory reactivity data in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow NMR to track intermediate formation (e.g., Meisenheimer complexes) under varying temperatures.
- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to assess nucleophile solvation and transition-state stabilization.
- Isotopic Labeling : -labeled hydrazine can clarify whether N–H bonds participate in rate-limiting steps .
Q. How can computational methods (e.g., DFT, QSAR) predict the compound’s reactivity or biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites and bond dissociation energies.
- QSAR Models : Train models using descriptors like logP, polar surface area, and HOMO/LUMO gaps to forecast antimicrobial or anticancer activity .
- Molecular Docking : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina to prioritize experimental validation .
Q. What strategies resolve contradictions between theoretical predictions and experimental data in synthesis or activity?
- Methodological Answer :
- Error Analysis : Cross-validate computational parameters (e.g., basis set selection in DFT) against experimental NMR chemical shifts.
- High-Throughput Screening : Test 10–50 analogs with systematic substituent variations to identify outliers in QSAR predictions.
- Synchrotron Crystallography : Resolve ambiguous electron density maps in protein-ligand complexes to confirm binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
